molecular formula C22H30N4S B11630917 8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B11630917
M. Wt: 382.6 g/mol
InChI Key: ATOUPCAQAQXHDL-UHFFFAOYSA-N
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Description

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions.

    Introduction of the butyl and methylbutyl groups: These groups are added via alkylation reactions.

    Incorporation of the thia and triaza functionalities:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[87002,7

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur and nitrogen atoms.

    Medicine: Potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is unique due to the presence of the butyl and methylbutyl groups, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C22H30N4S

Molecular Weight

382.6 g/mol

IUPAC Name

8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C22H30N4S/c1-4-5-10-17-15-8-6-7-9-16(15)18-19-20(27-22(18)26-17)21(25-13-24-19)23-12-11-14(2)3/h13-14H,4-12H2,1-3H3,(H,23,24,25)

InChI Key

ATOUPCAQAQXHDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)NCCC(C)C

Origin of Product

United States

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